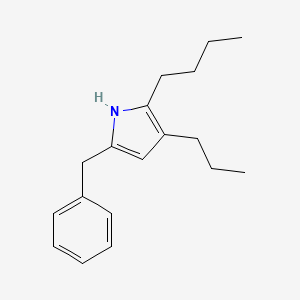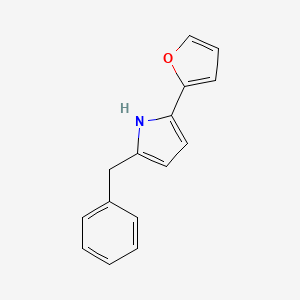
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic compounds. It is a highly reactive and versatile compound, which has been widely used in various scientific research applications. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole has been widely used in various scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block in the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and pyridines. It has also been used as a reactant in the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of various biologically active compounds, such as inhibitors of cytochrome P450 enzymes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is not well understood. However, it is believed that the compound undergoes a series of reactions, leading to the formation of various reactive intermediates, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is a highly reactive and versatile compound, which has a wide range of applications in various scientific research applications. However, it is also a highly toxic compound and should be handled with care. It is also highly flammable and should be stored in a cool, dry place, away from sources of heat and ignition.
Orientations Futures
The future directions for 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the development of new pharmaceuticals and agrochemicals. In addition, further research into its potential toxicity and flammability should be conducted. Finally, further research into its potential use in the synthesis of various heterocyclic compounds should be conducted.
Méthodes De Synthèse
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole can be synthesized by various methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, followed by a base-catalyzed elimination reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent, followed by a base-catalyzed elimination reaction. The Wittig reaction involves the reaction of an alkyl halide with a Wittig reagent, followed by a base-catalyzed elimination reaction.
Propriétés
IUPAC Name |
2-benzyl-5-(4-bromophenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN/c18-15-8-6-14(7-9-15)17-11-10-16(19-17)12-13-4-2-1-3-5-13/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAFMNZOQBNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)




![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)